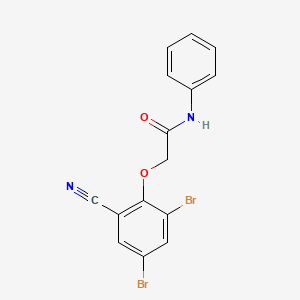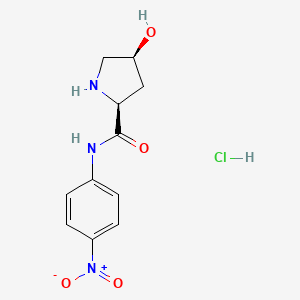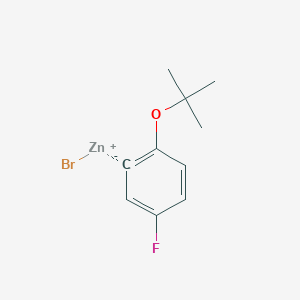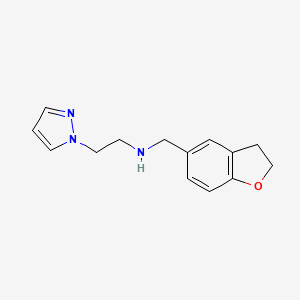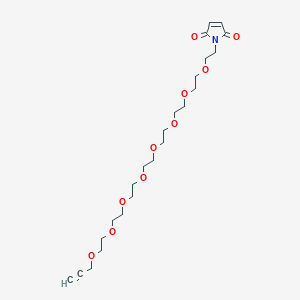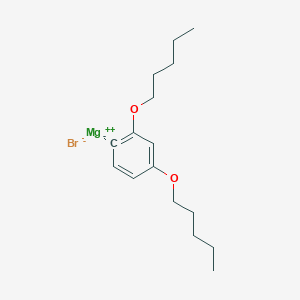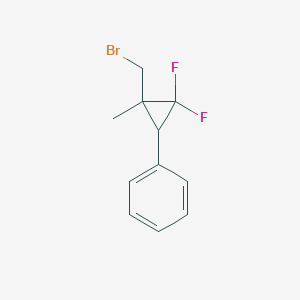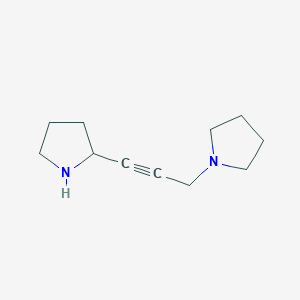
1-(3-(Pyrrolidin-2-yl)prop-2-yn-1-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Pyrrolidin-2-yl)prop-2-yn-1-yl)pyrrolidine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-(3-(Pyrrolidin-2-yl)prop-2-yn-1-yl)pyrrolidine typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The reaction conditions often include the use of specific catalysts and reagents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
1-(3-(Pyrrolidin-2-yl)prop-2-yn-1-yl)pyrrolidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a scaffold for the development of novel biologically active compounds. Its unique structural properties allow for the exploration of different pharmacophore spaces and the design of compounds with target selectivity
Mechanism of Action
The mechanism of action of 1-(3-(Pyrrolidin-2-yl)prop-2-yn-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the stereochemistry of the molecule . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3-(Pyrrolidin-2-yl)prop-2-yn-1-yl)pyrrolidine can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their functional groups and overall molecular architecture . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity.
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-(3-pyrrolidin-2-ylprop-2-ynyl)pyrrolidine |
InChI |
InChI=1S/C11H18N2/c1-2-9-13(8-1)10-4-6-11-5-3-7-12-11/h11-12H,1-3,5,7-10H2 |
InChI Key |
UYTGFBPEOGYABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC#CC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


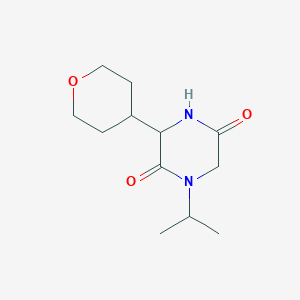
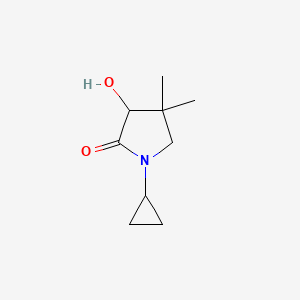
![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
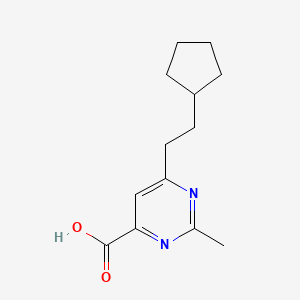
![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)
